molecular formula C21H26FN3O2 B5650227 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine

Cat. No. B5650227
M. Wt: 371.4 g/mol
InChI Key: APRMNDHJTIBJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine often involves complex chemical reactions, including the use of click chemistry approaches and various cyclization techniques. These processes are designed to yield target molecules with high purity and specific structural features. For example, Govindhan et al. (2017) detailed a synthesis approach using click chemistry to achieve good yields of a structurally related compound, indicating the versatility and efficiency of modern synthetic methodologies in crafting complex molecules (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analytical methods provide detailed insights into the compound's structural integrity, molecular geometry, and conformation. Prasad et al. (2018) utilized XRD and NMR to elucidate the structure of a related molecule, demonstrating the critical role of these analytical techniques in confirming molecular configurations (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity and interaction of compounds like 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine with other chemicals are central to understanding their potential applications. Studies often focus on their binding affinity, cytotoxicity, and ability to form stable complexes with proteins or other molecules, as seen in the research by Govindhan et al. (2017), which evaluated the cytotoxicity and binding analysis of a synthesized compound (Govindhan et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding how these compounds behave under different conditions. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability, as demonstrated in the study by Govindhan et al. (2017) (Govindhan et al., 2017).

properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-fluoro-6-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-18-9-3-8-17(22)19(18)21(26)25-11-4-7-16(14-25)20-23-10-12-24(20)13-15-5-2-6-15/h3,8-10,12,15-16H,2,4-7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMNDHJTIBJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine

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